molecular formula C19H17N3O4 B5091887 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide

2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide

Cat. No. B5091887
M. Wt: 351.4 g/mol
InChI Key: BZFXUZUAORFPNX-UHFFFAOYSA-N
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Description

2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide, also known as HN1, is a novel compound that has been studied for its potential applications in scientific research. HN1 is a hydrazinecarboxamide derivative that has shown promising results in various studies, making it a topic of interest in the scientific community.

Mechanism of Action

The mechanism of action of 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide is not fully understood. However, studies have suggested that 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide may exert its effects through the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the formation of new blood vessels. In neurons, 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide has been shown to improve cognitive function and protect against oxidative stress. In immune cells, 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide has several advantages for lab experiments, including its ease of synthesis and its potential applications in various research fields. However, there are also some limitations to using 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide in lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide. In cancer research, further studies are needed to determine the efficacy of 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide in different types of cancer and to identify the optimal dosage and administration route. In neuroscience, further studies are needed to determine the potential neuroprotective effects of 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide and its ability to improve cognitive function in different animal models. In immunology, further studies are needed to determine the potential anti-inflammatory effects of 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide and its potential applications in the treatment of inflammatory diseases. Overall, the study of 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide has the potential to lead to the development of novel therapies for various diseases and conditions.

Synthesis Methods

2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide can be synthesized through a simple two-step process. The first step involves the condensation of 2-naphthoic acid with hydrazine hydrate to form 2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide. The second step involves the reaction of 2-(3-hydroxy-2-naphthoyl)hydrazinecarboxamide with 3-methoxyaniline to form 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide.

Scientific Research Applications

2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In immunology, 2-(3-hydroxy-2-naphthoyl)-N-(3-methoxyphenyl)hydrazinecarboxamide has been studied for its potential anti-inflammatory effects.

properties

IUPAC Name

1-[(3-hydroxynaphthalene-2-carbonyl)amino]-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-26-15-8-4-7-14(11-15)20-19(25)22-21-18(24)16-9-12-5-2-3-6-13(12)10-17(16)23/h2-11,23H,1H3,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFXUZUAORFPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-hydroxynaphthalen-2-yl)carbonyl]-N-(3-methoxyphenyl)hydrazinecarboxamide

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